molecular formula C6H6F3N3 B1322347 6-(Trifluoromethyl)pyridine-3,4-diamine CAS No. 438564-37-5

6-(Trifluoromethyl)pyridine-3,4-diamine

Cat. No. B1322347
CAS RN: 438564-37-5
M. Wt: 177.13 g/mol
InChI Key: ZXYMLNXDEYTMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)pyridine-3,4-diamine is a chemical compound with the CAS Number: 438564-37-5. It has a molecular weight of 177.13 and its IUPAC name is 6-(trifluoromethyl)-3,4-pyridinediamine . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-3,4-diamine, is a topic of active research. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)pyridine-3,4-diamine consists of a pyridine ring with a trifluoromethyl group (-CF3) and two amine groups (-NH2) attached to it . The InChI code for this compound is 1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)pyridine-3,4-diamine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Agrochemicals

The trifluoromethylpyridine (TFMP) derivatives, including 6-(Trifluoromethyl)pyridine-3,4-diamine , have been extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests . For instance, Fluazifop-butyl , the first TFMP derivative introduced to the market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names .

Pharmaceuticals

In the pharmaceutical sector, TFMP derivatives are valued for their unique physicochemical properties contributed by the fluorine atom and the pyridine moiety . This combination has led to the development of five pharmaceutical products containing the TFMP moiety, which have been granted market approval. Additionally, many candidates are currently undergoing clinical trials .

Veterinary Medicine

Similar to their use in human pharmaceuticals, TFMP derivatives, including 6-(Trifluoromethyl)pyridine-3,4-diamine , are also employed in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved for market, showcasing the versatility of these compounds .

Fungicidal Activity

Research has shown that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to chlorine and other derivatives . This makes them valuable as active ingredients in fungicides, contributing to the protection of crops against fungal diseases.

Synthesis of Fluazinam

6-(Trifluoromethyl)pyridine-3,4-diamine: is utilized in the synthesis of fluazinam , a fungicide known for its protective action. It acts as a building block for the condensation process required in the production of fluazinam .

Development of Organic Compounds

The development of organic compounds containing fluorine, such as TFMP derivatives, has been crucial in advancing the fields of agrochemicals, pharmaceuticals, and functional materials . The inclusion of fluorine has significantly impacted the biological activities and physical properties of these compounds.

Intermediate for Chemical Synthesis

TFMP derivatives serve as intermediates in various chemical synthesis processes. They are particularly important in vapor-phase reactions and cyclocondensation reactions, where they are used as building blocks due to their reactivity and stability .

Future Applications

Given the ongoing research and development, it is expected that novel applications of TFMP derivatives, including 6-(Trifluoromethyl)pyridine-3,4-diamine , will be discovered. These could span new areas in the agrochemical and pharmaceutical industries, as well as in the creation of innovative functional materials .

Safety and Hazards

The safety information for 6-(Trifluoromethyl)pyridine-3,4-diamine indicates that it is dangerous. It has hazard statements H302-H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-3,4-diamine, have found extensive use in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYMLNXDEYTMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625276
Record name 6-(Trifluoromethyl)pyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridine-3,4-diamine

CAS RN

438564-37-5
Record name 6-(Trifluoromethyl)-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438564-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)pyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)pyridine-3,4-diamine
Reactant of Route 2
6-(Trifluoromethyl)pyridine-3,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(Trifluoromethyl)pyridine-3,4-diamine
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethyl)pyridine-3,4-diamine
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)pyridine-3,4-diamine
Reactant of Route 6
Reactant of Route 6
6-(Trifluoromethyl)pyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.